molecular formula C10H11BrINO3 B1521770 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate CAS No. 1142192-37-7

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

Cat. No.: B1521770
CAS No.: 1142192-37-7
M. Wt: 400.01 g/mol
InChI Key: WRKKGHFAKXJOJK-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate: is an organohalide compound with the molecular formula C10H11BrINO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both bromine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate typically involves multi-step organic reactions. One common method includes:

    Halogenation of Pyridine Derivatives: Starting with a pyridine derivative, selective bromination and iodination are performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring.

    Carbonate Formation: The tert-butyl carbonate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step involves the formation of an ester linkage between the pyridine derivative and the tert-butyl carbonate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products Formed

The major products depend on the specific reactions. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used to create derivatives with potential pharmacological activities. Its ability to undergo various chemical modifications allows for the exploration of new drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate in chemical reactions involves the activation of the pyridine ring and the halogen atoms. The electron-withdrawing nature of the bromine and iodine atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the halogen atoms serve as leaving groups, allowing the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloropyridin-3-yl tert-butyl carbonate
  • 2-Bromo-5-fluoropyridin-3-yl tert-butyl carbonate
  • 2-Bromo-5-iodopyridin-3-yl methyl carbonate

Uniqueness

Compared to similar compounds, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKGHFAKXJOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
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2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

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